molecular formula C15H24N2O B3234707 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine CAS No. 1353980-33-2

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine

Cat. No.: B3234707
CAS No.: 1353980-33-2
M. Wt: 248.36 g/mol
InChI Key: SDYPBBWJWPZUGW-UHFFFAOYSA-N
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Description

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, which is further connected to an ethylamine chain through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

    Methoxylation: The benzylated piperidine is reacted with methoxyethylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The methoxyethylamine chain allows for flexibility and proper orientation of the compound within the binding site, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol
  • 2-(1-Benzyl-piperidin-3-ylmethoxy)-propylamine
  • 2-(1-Benzyl-piperidin-3-ylmethoxy)-butylamine

Uniqueness

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine is unique due to its specific structural features, such as the methoxyethylamine chain, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(1-benzylpiperidin-3-yl)methoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c16-8-10-18-13-15-7-4-9-17(12-15)11-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYPBBWJWPZUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200454
Record name Ethanamine, 2-[[1-(phenylmethyl)-3-piperidinyl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-33-2
Record name Ethanamine, 2-[[1-(phenylmethyl)-3-piperidinyl]methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-[[1-(phenylmethyl)-3-piperidinyl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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